molecular formula C27H25NO6 B14953504 N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B14953504
M. Wt: 459.5 g/mol
InChI Key: FMGGREQNGKLSAT-OAQYLSRUSA-N
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Description

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy group, a phenyl group, and a methoxy-2-oxo-2H-chromen-3-yl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce alcohol derivatives .

Scientific Research Applications

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups may interact with enzymes or receptors, modulating their activity. The chromenyl group may also play a role in the compound’s biological effects by interacting with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
  • This compound derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C27H25NO6/c1-32-24-9-5-8-20-15-23(27(31)34-26(20)24)19-10-12-22(13-11-19)33-17-25(30)28-21(16-29)14-18-6-3-2-4-7-18/h2-13,15,21,29H,14,16-17H2,1H3,(H,28,30)/t21-/m1/s1

InChI Key

FMGGREQNGKLSAT-OAQYLSRUSA-N

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N[C@H](CC4=CC=CC=C4)CO

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC(CC4=CC=CC=C4)CO

Origin of Product

United States

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